molecular formula C22H22FNO5 B13747413 [(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate

[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate

Cat. No.: B13747413
M. Wt: 399.4 g/mol
InChI Key: RVZCOWDYEYRQKT-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxazolidinone ring, and an acetate ester

Properties

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate

InChI

InChI=1S/C22H22FNO5/c1-15(25)29-20(17-10-12-18(23)13-11-17)8-5-9-21(26)24-19(14-28-22(24)27)16-6-3-2-4-7-16/h2-4,6-7,10-13,19-20H,5,8-9,14H2,1H3/t19-,20+/m1/s1

InChI Key

RVZCOWDYEYRQKT-UXHICEINSA-N

Isomeric SMILES

CC(=O)O[C@@H](CCCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

CC(=O)OC(CCCC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidinone ring, followed by the introduction of the fluorophenyl group and the acetate ester. Common reagents used in these reactions include fluorobenzene, oxazolidinone, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the fluorophenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent. The oxazolidinone framework is known for its antibacterial properties, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Activity
Research has indicated that derivatives of oxazolidinones exhibit significant activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of the fluorophenyl group may enhance the compound's potency and selectivity.

Agricultural Science

In agricultural applications, the compound could serve as a biopesticide or fungicide. The growing need for eco-friendly pest management solutions has led to interest in botanical pesticides that can mitigate environmental impacts associated with conventional chemicals.

Case Study: Biopesticide Potential
A study investigating the efficacy of various compounds against agricultural pests found that certain oxazolidinone derivatives demonstrated promising insecticidal activity. The specific mechanisms of action include disrupting metabolic pathways in target pests, leading to increased mortality rates.

Material Science

The unique chemical structure of [(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate may also find applications in material science, particularly in the development of polymers or coatings with specific functional properties.

Case Study: Polymer Development
Research into polymer composites incorporating oxazolidinone derivatives has shown enhanced thermal stability and mechanical strength. These materials could be utilized in various industrial applications where durability and performance are critical.

Mechanism of Action

The mechanism of action of [(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Chemical Structure and Synthesis

The compound features a pentyl acetate backbone with a 4-fluorophenyl substituent and an oxazolidinone moiety. The synthesis of similar compounds often involves multi-step processes including ketone reductions and the formation of chiral centers. For instance, a related compound was synthesized through an acid-enhanced chemo- and enantioselective reduction process, which highlights the importance of chirality in biological activity .

  • Antimicrobial Activity : Compounds with oxazolidinone structures are known for their antimicrobial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking the initiation of translation.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group can enhance lipophilicity, potentially improving cellular uptake and efficacy in targeting cancer cells.
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Pharmacological Profile

The pharmacological profile of [(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate includes:

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive bacteria
AnticancerCytotoxicity against breast and lung cancer cells
Anti-inflammatoryReduction in TNF-alpha levels in vitro

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidinone derivatives demonstrated that modifications to the phenyl group significantly affected antibacterial activity. The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant infections.

Study 2: Cytotoxic Activity

In vitro assays on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting it could be developed further as an anticancer drug.

Study 3: Anti-inflammatory Potential

Research highlighted the ability of similar compounds to reduce inflammation markers in animal models. These findings suggest that this compound may have therapeutic applications beyond antimicrobial and anticancer effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.